molecular formula C24H31NO5 B402008 2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B402008
M. Wt: 413.5g/mol
InChI Key: NQNLXLYGLBJOPY-UHFFFAOYSA-N
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Description

2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of Substituents: The substituents, such as the ethoxyethyl and propan-2-yloxy groups, can be introduced through nucleophilic substitution reactions.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways critical for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-ethoxyethyl 2-methyl-5-oxo-4-[2-(methoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-ethoxyethyl 2-methyl-5-oxo-4-[2-(ethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 2-ethoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific substituents and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5g/mol

IUPAC Name

2-ethoxyethyl 2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H31NO5/c1-5-28-13-14-29-24(27)21-16(4)25-18-10-8-11-19(26)23(18)22(21)17-9-6-7-12-20(17)30-15(2)3/h6-7,9,12,15,22,25H,5,8,10-11,13-14H2,1-4H3

InChI Key

NQNLXLYGLBJOPY-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CCC2)C

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CCC2)C

Origin of Product

United States

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